molecular formula C21H22N2O4S2 B6182114 (2E)-3-[5-(4-tert-butylbenzenesulfonamido)-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide CAS No. 1215115-03-9

(2E)-3-[5-(4-tert-butylbenzenesulfonamido)-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide

Cat. No.: B6182114
CAS No.: 1215115-03-9
M. Wt: 430.5 g/mol
InChI Key: RIYPLPNXICDUCS-YRNVUSSQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KH-3 involves a series of organic reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that KH-3 is synthesized through a multi-step process involving the use of various organic reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of KH-3 is typically carried out in specialized facilities equipped to handle complex organic synthesis. The production process involves scaling up the laboratory synthesis to industrial levels, ensuring consistency and purity of the final product. The compound is then purified and formulated for research use .

Chemical Reactions Analysis

Types of Reactions

KH-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

KH-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study RNA-binding proteins and their interactions with messenger ribonucleic acid.

    Biology: Investigated for its role in inhibiting cancer cell proliferation and invasion.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly breast cancer.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

KH-3 exerts its effects by inhibiting the RNA-binding protein Hu antigen R. This inhibition disrupts the interaction between Hu antigen R and FOXQ1 messenger ribonucleic acid, leading to reduced expression of target genes involved in cell proliferation and invasion. The compound also downregulates the expression of Hu antigen R targets such as beta-Catenin and BCL2, induces apoptotic cell death, and causes S-phase cell cycle arrest .

Comparison with Similar Compounds

KH-3 is unique in its specific inhibition of the RNA-binding protein Hu antigen R. Similar compounds include:

KH-3 stands out due to its specific targeting of Hu antigen R and its potential therapeutic applications in cancer treatment .

Properties

CAS No.

1215115-03-9

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

(E)-3-[5-[(4-tert-butylphenyl)sulfonylamino]-1-benzothiophen-2-yl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C21H22N2O4S2/c1-21(2,3)15-4-8-18(9-5-15)29(26,27)23-16-6-10-19-14(12-16)13-17(28-19)7-11-20(24)22-25/h4-13,23,25H,1-3H3,(H,22,24)/b11-7+

InChI Key

RIYPLPNXICDUCS-YRNVUSSQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=C3)/C=C/C(=O)NO

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=C3)C=CC(=O)NO

Purity

95

Origin of Product

United States

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